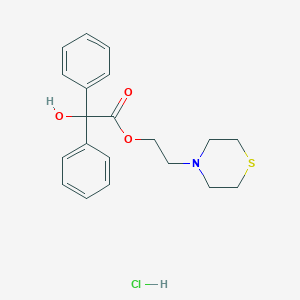
Platinum(2+) bis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+) bis(2-ethylhexanoate) is a chemical compound that is widely used in scientific research. It is a platinum-based compound that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of platinum(2+) bis(2-ethylhexanoate) is not fully understood. However, it is believed to involve the binding of the platinum atom to DNA, which can lead to DNA damage and cell death. This mechanism is similar to that of other platinum-based compounds used in cancer chemotherapy.
Efectos Bioquímicos Y Fisiológicos
Platinum(2+) bis(2-ethylhexanoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have demonstrated that it can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of platinum(2+) bis(2-ethylhexanoate) for lab experiments is its versatility. It can be used in a range of applications, including the synthesis of nanoparticles and other platinum-based compounds. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving platinum(2+) bis(2-ethylhexanoate). One area of interest is the development of new platinum-based compounds for cancer chemotherapy. Additionally, there is potential for the use of platinum nanoparticles in areas such as drug delivery and imaging. Further research is also needed to fully understand the mechanism of action of platinum(2+) bis(2-ethylhexanoate) and other platinum-based compounds.
Métodos De Síntesis
The synthesis of platinum(2+) bis(2-ethylhexanoate) involves the reaction of platinum(II) acetate with 2-ethylhexanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Platinum(2+) bis(2-ethylhexanoate) has a wide range of scientific research applications. It is commonly used in the synthesis of platinum nanoparticles, which have potential applications in areas such as catalysis, drug delivery, and imaging. Additionally, platinum(2+) bis(2-ethylhexanoate) has been used as a precursor for the synthesis of other platinum-based compounds, including those used in cancer chemotherapy.
Propiedades
Número CAS |
104285-85-0 |
|---|---|
Nombre del producto |
Platinum(2+) bis(2-ethylhexanoate) |
Fórmula molecular |
C16H30O4Pt |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-ethylhexanoate;platinum(2+) |
InChI |
InChI=1S/2C8H16O2.Pt/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
KBCREWORKOHENU-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



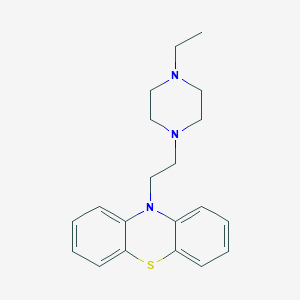
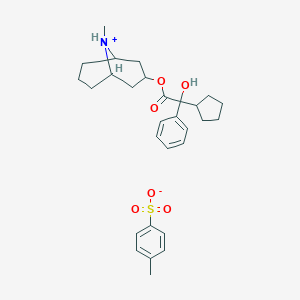
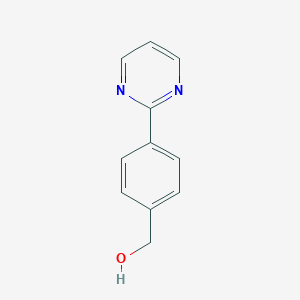
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)



![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
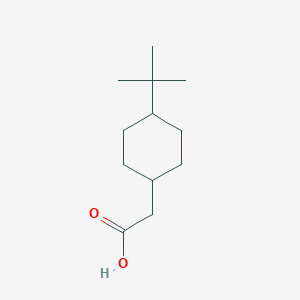

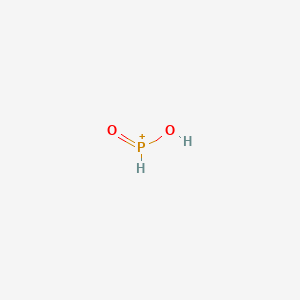

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
